4-Penten-2-OL
Overview
Description
4-Penten-2-ol, also known as Allyl methyl carbinol, is a chemical compound with the molecular formula C5H10O . It has an average mass of 86.132 Da and a monoisotopic mass of 86.073166 Da .
Synthesis Analysis
4-Penten-2-ol is involved in the synthesis of goniothalamin, hexadecanolide, massoia lactone, and parasorbic acid through sequential allylboration-esterification ring-closing metathesis reactions . It is also used to prepare 2-pentanone .Molecular Structure Analysis
The molecular structure of 4-Penten-2-ol consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be represented as H2C=CHCH2CH(OH)CH3 .Physical And Chemical Properties Analysis
4-Penten-2-ol has a density of 0.8±0.1 g/cm3, a boiling point of 115.5±0.0 °C at 760 mmHg, and a vapor pressure of 9.6±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.2±6.0 kJ/mol, and it has a flash point of 25.6±0.0 °C . The index of refraction is 1.422 .Scientific Research Applications
Synthesis of Natural Products
- Application Summary : 4-Penten-2-OL is used in the synthesis of various natural products such as goniothalamin, hexadecanolide, massoia lactone, and parasorbic acid .
Pharmaceutical Intermediate
- Application Summary : It serves as an intermediate in pharmaceutical synthesis, contributing to the development of various medicinal compounds .
Agrochemical Production
- Application Summary : 4-Penten-2-OL is utilized in the production of agrochemicals, aiding in the development of pesticides and fertilizers .
Dyestuff Field
- Application Summary : The compound finds application in the dyestuff field, possibly as a precursor or a reactive agent in dye synthesis .
Epoxidation Catalyst Research
- Application Summary : 4-Penten-2-OL is studied for its role in the epoxidation of olefins, which is a critical reaction in producing epoxy resins and other important industrial chemicals .
Plant Pathogen Resistance
- Application Summary : 4-Penten-2-OL is involved in the synthesis of pentyl leaf volatiles, which play a role in plant resistance to diseases like anthracnose leaf blight .
- Results and Outcomes : Research indicates that 4-Penten-2-OL derivatives can induce resistance in maize to pathogens like Colletotrichum graminicola, suggesting a protective role against certain plant diseases .
Environmental Toxicology
- Application Summary : 4-Penten-2-OL is used in quantitative structure-activity relationship (QSAR) studies to assess the toxicological impact of organic compounds in environmental contexts .
- Results and Outcomes : The findings from QSAR studies help in predicting the environmental fate of 4-Penten-2-OL and related compounds, contributing to safer chemical management practices .
Synthesis of Marine Metabolites
- Application Summary : This compound is utilized in the total synthesis of marine metabolites, which have potential antimicrobial properties .
- Results and Outcomes : The successful synthesis of these marine metabolites from 4-Penten-2-OL demonstrates its utility in producing biologically active marine chemicals .
Safety And Hazards
properties
IUPAC Name |
pent-4-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZCYWWNFQUZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862318 | |
Record name | 4-Penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | 4-Penten-2-ol | |
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URL | https://haz-map.com/Agents/20081 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Penten-2-OL | |
CAS RN |
625-31-0 | |
Record name | 4-Penten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Penten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PENTEN-2-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Penten-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Penten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pent-4-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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